molecular formula C10H7N5O5 B4623443 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B4623443
M. Wt: 277.19 g/mol
InChI Key: XLFWGZZUWCCPEE-UHFFFAOYSA-N
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Description

The compound 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide belongs to a class of chemicals known for their varied biological activities and chemical properties. This category includes pyrazole derivatives, which are known for their significance in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, often involves multi-step chemical reactions starting from simple precursors. A typical synthesis approach may involve the reaction of nitrophenyl-based compounds with appropriate pyrazole scaffolds under controlled conditions to introduce the nitro and carboxamide functionalities (Ahsan et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives features a pyrazole core substituted with various functional groups, including nitro and carboxamide moieties. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly used to determine the precise molecular geometry, confirming the planarity or three-dimensional conformation of the molecule and the nature of its substituents (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The nitro group, for instance, can undergo reduction reactions, while the carboxamide group may participate in condensation reactions. The chemical reactivity is further explored through synthetic modifications, leading to a wide array of potential biological activities (Zhu et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are determined by the molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. Pyrazole derivatives' physical properties are often characterized using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A novel series of pyrazole analogues, including structures related to 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, was synthesized and evaluated for their cytotoxicity against breast cancer cell lines. One particular compound showed promising results comparable to the standard drug adriamycin, indicating the potential of these compounds in cancer research (Ahsan et al., 2018).

properties

IUPAC Name

4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O5/c16-10(9-8(15(19)20)5-11-13-9)12-6-2-1-3-7(4-6)14(17)18/h1-5H,(H,11,13)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWGZZUWCCPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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